5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide
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Overview
Description
5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an N-ethylbenzamide moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide typically involves the following steps:
Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the benzene ring.
Amidation: The formation of the N-ethylbenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom.
Reduction: Reduction reactions may target the amide group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of brominated quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition.
Industry: Used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-ethylbenzamide: Similar structure but with a chlorine atom instead of a cyclopropylmethoxy group.
5-Bromo-2-(cyclopropylmethoxy)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-15-13(16)11-7-10(14)5-6-12(11)17-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGVMWEWRWPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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